

environmental fate and persistence of 3-Chloro-4-methylphenol

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Compound of Interest

Compound Name: 3-Chloro-4-methylphenol

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An In-Depth Technical Guide to the Environmental Fate and Persistence of **3-Chloro-4-methylphenol**

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Introduction

3-Chloro-4-methylphenol, also known as 4-chloro-m-cresol (PCMC), is a chlorinated phenolic compound utilized across various industries as a potent antiseptic, disinfectant, and preservative.^[1] Its applications range from formulations in paints, glues, and metalworking fluids to its use as a topical germicide and a component in personal care products and pharmaceuticals.^{[1][2][3]} While its biocidal properties are advantageous for its intended uses, they also necessitate a thorough understanding of its behavior, persistence, and ultimate fate upon release into the environment.

This technical guide provides a comprehensive analysis of the environmental journey of **3-Chloro-4-methylphenol**. We will delve into its fundamental physicochemical properties that govern its distribution, explore the abiotic and biotic degradation pathways that determine its persistence, and outline the standardized analytical methodologies required for its detection and quantification in environmental matrices. This document is intended for researchers, environmental scientists, and regulatory professionals seeking a detailed, mechanistically-grounded understanding of this compound's environmental profile.

Section 1: Physicochemical Properties and Predicted Environmental Distribution

The environmental behavior of any chemical is fundamentally dictated by its physicochemical properties. These parameters determine how **3-Chloro-4-methylphenol** partitions between air, water, soil, and biota.

Core Physicochemical Data

A summary of the key properties for **3-Chloro-4-methylphenol** is presented below. These values are critical inputs for environmental fate modeling and risk assessment.

Property	Value	Unit	Source
Chemical Formula	C ₇ H ₇ ClO	-	[4]
Molecular Weight	142.58	g/mol	[4] [5]
CAS Number	59-50-7	-	[6]
Appearance	Pinkish to white crystalline solid	-	[5]
Melting Point	63 - 66	°C	[5] [7]
Boiling Point	~235 - 239	°C	[1] [7]
Vapor Pressure	5.00 x 10 ⁻²	mm Hg (at 20°C)	[8]
Water Solubility	Slight	-	[1]
Log Octanol-Water Partition Coefficient (Log K _{ow})	3.1 - 3.3	-	[4] [8]

Environmental Partitioning and Mobility

The properties listed above allow us to predict the compound's distribution.

- Atmosphere: The moderate vapor pressure indicates that if released to air, **3-Chloro-4-methylphenol** will exist primarily as a vapor.[\[8\]](#) Volatilization from water surfaces is

considered an important environmental fate process.[8]

- Water: Its slight solubility in water suggests it will be present in the aqueous phase. Fugacity models predict that upon release to water, the majority of the compound (over 95%) will remain in the water column, with a smaller fraction partitioning to sediment.[9]
- Soil and Sediment: The Log Kow of ~3.1 suggests a moderate tendency to adsorb to organic matter in soil and suspended solids and sediment in water.[8][9] The measured soil organic carbon-water partitioning coefficient (Koc) for PCMC ranges from 161–508 L/kg, confirming this moderate adsorption potential.[9]
- Biota: A Log Kow in this range (3.1-3.3) suggests some potential for bioaccumulation. However, national-level bioaccumulation factor (BAF) estimates are low, ranging from 25 to 39 L/kg, indicating a low overall potential for bioaccumulation in aquatic organisms.[8] This is consistent with assessments by Canadian environmental authorities, which concluded that the compound does not meet the criteria for bioaccumulation.[2][10]

Section 2: Abiotic Degradation Pathways

Abiotic processes, which do not involve microorganisms, can contribute significantly to the transformation of **3-Chloro-4-methylphenol** in the environment.

Photolysis

Direct degradation by sunlight (photolysis) is a potential pathway. Aqueous solutions of **3-Chloro-4-methylphenol** are known to turn yellow upon exposure to light and air, suggesting photochemical transformation.[5] The presence of the phenolic hydroxyl group and the aromatic ring makes the molecule susceptible to attack by photochemically generated reactive species, such as hydroxyl radicals, in sunlit surface waters.

Advanced Oxidation Processes (AOPs)

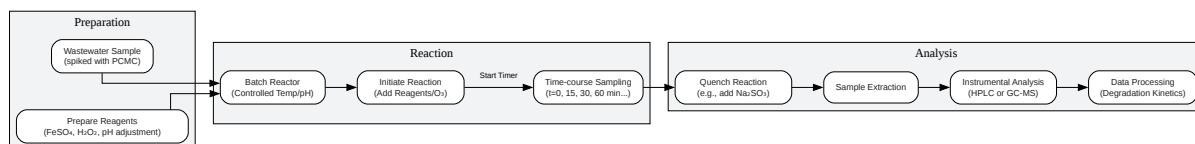
For waste streams containing **3-Chloro-4-methylphenol**, engineered advanced oxidation processes (AOPs) are highly effective for its degradation. These methods rely on the generation of highly reactive hydroxyl radicals ($\bullet\text{OH}$).

- Fenton's Reaction: This process uses a combination of hydrogen peroxide (H_2O_2) and a ferrous iron (Fe^{2+}) catalyst to generate hydroxyl radicals. Studies have shown this to be a

potent method for degrading **3-Chloro-4-methylphenol**. The degradation is strongly influenced by temperature, with mineralization (conversion to CO₂, H₂O, and HCl) increasing from 36% at 25°C to 85% at 70°C.[11] At elevated temperatures, complete conversion of the organic chlorine to inorganic chloride can be achieved in as little as 3 hours.[11] The primary degradation mechanism is hypothesized to be ipso-substitution, where the hydroxyl radical replaces the chlorine atom on the aromatic ring.[11]

- Ozonation: Ozone (O₃) can also be used to degrade **3-Chloro-4-methylphenol**, often in combination with Fenton's reagent. In laboratory trials on tannery wastewater, ozonation alone achieved over 70% removal within 2-3 hours.[12] The combination with Fenton's reagent can further enhance removal efficiency.[12]

The diagram below illustrates a typical experimental workflow for evaluating the efficacy of AOPs on **3-Chloro-4-methylphenol** degradation.



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Caption: Workflow for a lab-scale Advanced Oxidation Process experiment.

Section 3: Biodegradation Mechanisms

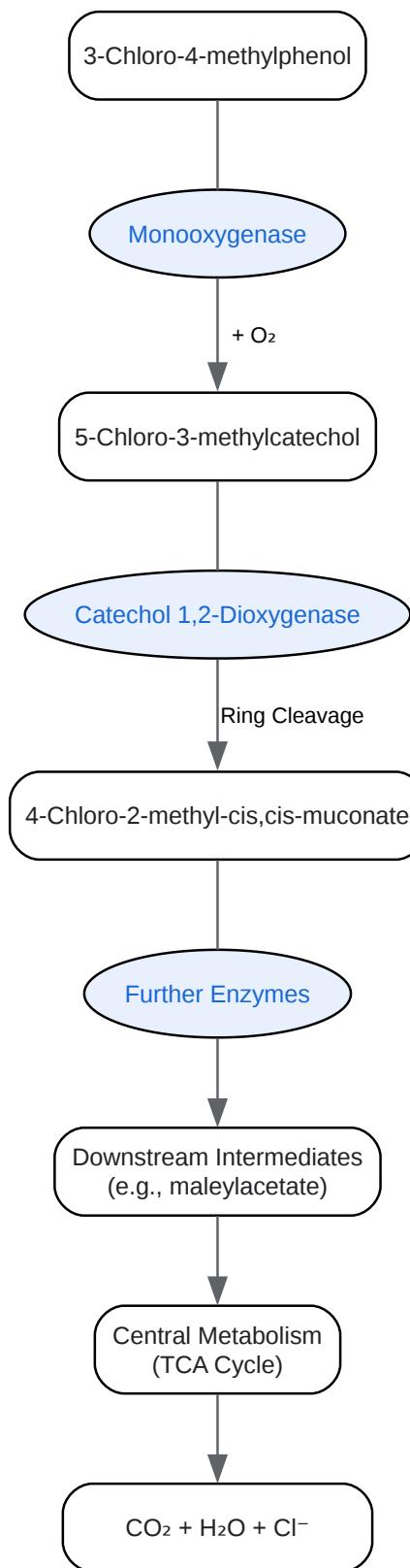
Biodegradation is a primary mechanism for the removal of **3-Chloro-4-methylphenol** from the environment. Despite its antimicrobial properties, many microbial communities, particularly those in environments like activated sludge, can adapt to utilize it as a source of carbon and energy.[13] The compound is not considered to be persistent in the environment.[9]

Putative Metabolic Pathway

While the specific enzymatic pathway for **3-Chloro-4-methylphenol** has not been fully elucidated in a single organism, a probable degradation route can be constructed based on pathways reported for structurally similar compounds, such as 4-chloro-2-methylphenol.[13][14] The process is expected to proceed via a modified ortho-cleavage pathway.

- **Initial Oxidation (Hydroxylation):** The degradation is initiated by a monooxygenase enzyme, which hydroxylates the aromatic ring to form a substituted catechol, likely 5-chloro-3-methylcatechol. This step is critical as it prepares the stable aromatic ring for cleavage.
- **Ring Cleavage (Dioxygenase Action):** A catechol 1,2-dioxygenase enzyme then cleaves the aromatic ring between the two hydroxyl groups (ortho-cleavage). This results in the formation of a linear, chlorinated muconic acid derivative, 4-chloro-2-methyl-cis,cis-muconate.[14]
- **Downstream Metabolism:** The muconate intermediate undergoes further enzymatic transformations, including dechlorination and cycloisomerization, eventually funneling the resulting organic acids into central metabolic cycles like the Krebs cycle for complete mineralization.[14]

The following diagram illustrates this proposed biodegradation pathway.

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Caption: Proposed biodegradation pathway for **3-Chloro-4-methylphenol**.

Section 4: Environmental Persistence and Bioaccumulation Summary

The combination of abiotic and biotic degradation pathways leads to the conclusion that **3-Chloro-4-methylphenol** is not environmentally persistent.

- Persistence: Modeling and regulatory assessments consistently classify the compound as non-persistent. According to the ecological risk classification of organic substances approach, **3-Chloro-4-methylphenol** is expected to degrade and not persist in water, air, sediment, or soil.[10][15] It does not meet the persistence criteria as defined by the Canadian Environmental Protection Act (CEPA) Persistence and Bioaccumulation Regulations.[2][3]
- Bioaccumulation: As previously noted, the potential for bioaccumulation is low.[8] The compound's moderate Log Kow is offset by its susceptibility to metabolic degradation in organisms, preventing significant biomagnification in food webs.

Section 5: Ecotoxicity Profile

While not persistent, **3-Chloro-4-methylphenol** is acutely toxic to aquatic life, a direct consequence of its intended use as a biocide.

Organism Group	Test	Endpoint	Value (mg/L)	Source
Freshwater Fish	96h LC50	Mortality	5.81 - 7.76	[6]
Aquatic Invertebrates (Water Flea)	-	-	-	[6]
Freshwater Algae	72h EC50	Growth Inhibition	30.62	[6]

The compound is classified as very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[6][16] However, environmental risk assessments conducted by regulatory bodies like the Government of Canada, which consider realistic

environmental concentrations resulting from current usage patterns, have concluded that **3-Chloro-4-methylphenol** is unlikely to be causing broad ecological harm.[2][10] The risk is managed by controlling its release into the environment.

Section 6: Standardized Methodologies for Environmental Analysis

Accurate monitoring of **3-Chloro-4-methylphenol** in environmental matrices is essential for risk assessment and regulatory compliance. The method of choice is typically gas chromatography coupled with mass spectrometry (GC-MS) due to its high sensitivity and specificity.[17]

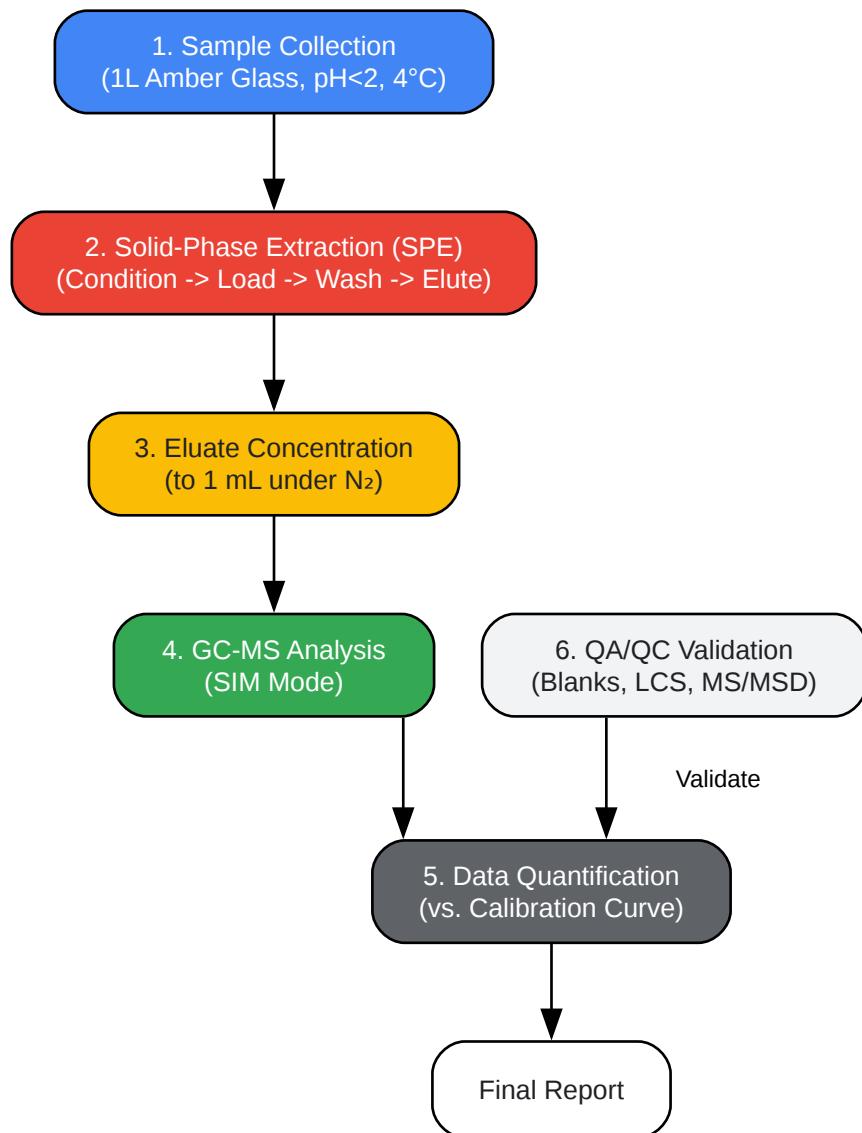
Experimental Protocol: GC-MS Analysis of **3-Chloro-4-methylphenol** in Water

This protocol provides a self-validating framework for the quantification of **3-Chloro-4-methylphenol** in water samples.

1. Sample Collection and Preservation: a. Collect a 1-liter water sample in an amber glass bottle to prevent photodegradation. b. Preserve the sample by acidifying to pH < 2 with sulfuric acid. This inhibits microbial degradation. c. Store the sample at 4°C and extract within 7 days.
2. Sample Preparation (Solid-Phase Extraction - SPE): Causality: SPE is chosen to concentrate the analyte from the large water volume and remove interfering matrix components, thereby increasing sensitivity and protecting the analytical instrument. a. Condition an SPE cartridge (e.g., C18) with sequential washes of methanol followed by deionized water. b. Pass the 1-liter water sample through the conditioned cartridge at a steady flow rate (~10 mL/min). **3-Chloro-4-methylphenol** will adsorb onto the stationary phase. c. Wash the cartridge with deionized water to remove residual salts and polar interferences. d. Dry the cartridge thoroughly under a stream of nitrogen. e. Elute the trapped analyte with a small volume (e.g., 5-10 mL) of a suitable solvent like dichloromethane or ethyl acetate. f. Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
3. Instrumental Analysis (GC-MS): a. Instrument Setup:
 - GC Column: Use a non-polar or semi-polar capillary column (e.g., DB-5ms).

- Injection: 1 μ L splitless injection.
- Temperature Program: Optimize for separation from other potential contaminants (e.g., initial temp 60°C, ramp to 280°C).
- MS Detector: Operate in Selective Ion Monitoring (SIM) mode. Causality: SIM mode is used instead of full scan to maximize sensitivity. By monitoring only specific ions characteristic of **3-Chloro-4-methylphenol** (the parent ion and key fragment ions), the signal-to-noise ratio is dramatically improved, allowing for lower detection limits.[17]
- b. Calibration:
 - Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 μ g/L) in the final solvent.
 - Analyze the standards to generate a five-point calibration curve. The linearity ($R^2 > 0.995$) validates the instrument's response across the working range.
- c. Quality Control (Self-Validation):
 - Method Blank: An aliquot of deionized water carried through the entire process. Must be below the detection limit to confirm no laboratory contamination.[18]
 - Laboratory Control Sample (LCS): A clean matrix (deionized water) spiked with a known concentration of the analyte. Recovery must be within a defined range (e.g., 70-130%) to validate the method's accuracy.
 - Matrix Spike/Matrix Spike Duplicate (MS/MSD): Two aliquots of a real sample are spiked with a known concentration. The recovery and the relative percent difference (RPD) between the duplicates assess matrix-specific interference and method precision.[18]

The diagram below outlines the complete analytical workflow from sample collection to final data reporting.



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Caption: Analytical workflow for PCMC in environmental water samples.

Conclusion

3-Chloro-4-methylphenol is a moderately mobile compound in the environment with a low potential for bioaccumulation. Its environmental persistence is limited by both abiotic and, crucially, biotic degradation processes that can lead to its complete mineralization. While it exhibits high acute toxicity to aquatic organisms, comprehensive risk assessments suggest that under current usage and release scenarios, the risk to the broader ecosystem is low. The robust analytical methods available allow for its precise monitoring in environmental

compartments, ensuring that its presence can be effectively managed to mitigate potential risks.

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